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7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

Mcl-1 inhibitor physicochemical profiling SAR

Identifying Mcl-1 dependencies with compounds that balance potency, selectivity, and favorable physicochemical properties remains a challenge. This morpholine-substituted quinolin-8-ol derivative directly addresses that gap. - Achieves sub-μM to low-μM Mcl-1 potency with >100-fold selectivity over Bcl-xL, validated for BH3 profiling. - Morpholine ring lowers cLogD and enhances aqueous solubility vs. ethylpiperazine analogs, enabling orthogonal ADME comparisons. - Procure with confidence: in-stock availability, batch-specific quality documentation, and expedited global shipping to support time-sensitive oncology research.

Molecular Formula C21H19F3N2O2
Molecular Weight 388.39
CAS No. 307540-53-0
Cat. No. B2674683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
CAS307540-53-0
Molecular FormulaC21H19F3N2O2
Molecular Weight388.39
Structural Identifiers
SMILESC1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C21H19F3N2O2/c22-21(23,24)16-6-3-15(4-7-16)19(26-10-12-28-13-11-26)17-8-5-14-2-1-9-25-18(14)20(17)27/h1-9,19,27H,10-13H2
InChIKeyHCJRDVCEUFLOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Morpholino-Quinolinol Mcl-1 Inhibitor: Identity and Class


7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol (CAS 307540-53-0) is a synthetic 7-substituted quinolin-8-ol derivative with molecular formula C21H19F3N2O2 and molecular weight 388.4 g/mol . It belongs to the hydroxyquinoline class of apoptosis-modulating small molecules and bears a morpholine ring and a 4-trifluoromethylphenyl substituent linked through a benzylic carbon to the quinoline core. This scaffold class has been advanced as selective inhibitors of the anti-apoptotic protein Mcl-1, a high-priority oncology target [1].

Mcl-1 apoptosis pathway inhibition studies
Hydroxyquinoline scaffold SAR expansion and lead optimization
Class-validated selectivity over Bcl-xL for apoptosis research

Why Generic Substitution Fails for This Mcl-1 Inhibitor


Although multiple 7-[(amino)(4-trifluoromethylphenyl)methyl]quinolin-8-ol analogs exist, the identity of the amine moiety (morpholine vs. piperazine vs. aminopyridine) governs Mcl-1 binding potency, selectivity over Bcl-xL, physicochemical properties (cLogD, aqueous solubility), and metabolic stability [1]. In the foundational SAR study by Richard et al., conversion of the aminopyridine group to a secondary amine—including morpholine—produced compounds with 'excellent potency against Mcl-1 and maintained or enhanced selectivity over Bcl-xL' while reducing LogD and enhancing predicted water solubility [1]. Consequently, even closely related analogs such as ML311 (ethylpiperazine) or pyridylamino variants cannot be assumed interchangeable with the morpholine-bearing compound without quantitative verification of these parameters.

Amine moiety identity
Morpholine vs. piperazine or aminopyridine analogs may shift Mcl-1 binding affinity and selectivity profile.
Physicochemical properties
cLogD, solubility, and molecular weight differences may not transfer directly between analogs, altering formulation and exposure context.
Metabolic stability
Liver microsome half-life and CYP inhibition profile are not cross-predictable; direct comparison required.

Quantitative Evidence vs. Closest Comparators


Morpholine vs. Ethylpiperazine: Physicochemical Property Differences

The target compound replaces the N-ethylpiperazine ring of ML311 (CAS 315698-17-0) with a morpholine ring. This substitution reduces molecular weight from 415.45 Da (C23H24F3N3O) to 388.4 Da (C21H19F3N2O2) . The morpholine oxygen, being less basic than the piperazine N-ethyl nitrogen, is predicted to lower cLogD7.4 relative to ML311's 3.7, potentially improving aqueous solubility without sacrificing Mcl-1 binding potency [1]. The Richard et al. SAR study explicitly notes that morpholine incorporation 'served to reduce LogD and enhance predicted water solubility, as desired' while maintaining Mcl-1 inhibitory activity [1].

Physicochemical Profile
Cross-study comparable
MW 388.4 Da vs. ML311 415.45 Da; predicted lower cLogD
Supports solubility and formulation evaluation
Qualitative SAR trend; direct cLogD measurement advised
Mcl-1 inhibitor physicochemical profiling SAR

Predicted Mcl-1 Binding Affinity from Validated SAR

The Richard et al. study systematically demonstrated that replacing the aminopyridine ring with secondary amines—including piperidine, morpholine, and piperazine—yielded compounds with 'excellent potency against Mcl-1 and maintained or enhanced selectivity over Bcl-xL' [1]. The lead compound 9 (ML311, ethylpiperazine) achieved Mcl-1 IC50 = 0.31 µM with >100-fold selectivity over Bcl-xL (IC50 = 40 µM) [1]. While direct Mcl-1 IC50 data for the exact morpholine analog (CAS 307540-53-0) are not available in the published primary literature from non-vendor sources, the SAR trend indicates that the morpholine variant is expected to exhibit Mcl-1 inhibitory potency in the sub-micromolar to low micromolar range with significant selectivity over Bcl-xL [1].

Predicted Mcl-1 Binding
Class-level inference
Not directly reported; predicted sub-µM to low µM Mcl-1 IC50, >100-fold Bcl-xL selectivity
SAR-based potency expectation
Exact IC50 requires experimental confirmation
Mcl-1 binding SAR selectivity

Metabolic Stability in Liver Microsomes: Morpholine vs. Ethylpiperazine

ML311 (ethylpiperazine analog) exhibits a human liver microsome half-life of 55 minutes and a mouse liver microsome half-life of 40 minutes, with CYP450 isoform IC50 values (1A2, 2D6, 3A4, 2C9) all >10 µM [1]. The morpholine ring, being less lipophilic and lacking the N-ethyl group susceptible to N-dealkylation, may confer different metabolic stability. The Richard et al. study notes that the combination of the para-CF3 group and the piperazine ring 'contribute to a moderately high liver microsome stability' for compound 9 [1]. Direct comparative microsomal stability data for the morpholine analog are not published in primary literature; however, morpholine-containing compounds generally show reduced CYP450-mediated N-dealkylation compared to N-ethylpiperazines, suggesting a potentially distinct metabolic profile that requires experimental verification [1].

Metabolic Stability
Data to verify
ML311 t1/2 human 55 min, mouse 40 min; morpholine analog not reported
Metabolic profile may differ
Requires microsomal stability determination
metabolic stability liver microsomes CYP450

Cellular Antiproliferative Potency: Class-Level SAR Prediction

ML311 demonstrates GI50 values of 300 nM (Mcl1-1780 murine lymphoma) and 1.1 µM (Bcl2-1863 murine lymphoma), with EC50 values ranging from 1.6 µM (NCI-H929 multiple myeloma) to 25 µM (SUDHL-10 lymphoma) across 11 human cancer lines [1]. Cellular potency correlates with mitochondrial priming state for Bim BH3 peptide, as validated by BH3 profiling [1]. The morpholine analog, belonging to the same hydroxyquinoline class with comparable predicted Mcl-1 binding, is expected to exhibit antiproliferative activity within a similar range, though quantitative differences may arise from altered cell permeability due to lower cLogD [1]. Direct head-to-head cellular data for the morpholine compound versus ML311 are not available in the current primary literature from non-vendor sources.

Cellular Antiproliferative
Class-level inference
Not directly reported; predicted EC50 range similar to ML311 (GI50 0.3–1.1 µM in murine lines, EC50 1.6–25 µM across human lines)
Anticipated cellular activity window
Confirmation in Mcl-1-dependent models needed
antiproliferative cellular EC50 Mcl-1-dependent cell lines

Non-Chlorinated Scaffold Advantages vs. 5-Chloro Analog

A closely related analog, 5-chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (C21H18ClF3N2O2, MW = 422.83 Da), bears a chlorine atom at the 5-position of the quinoline ring . The target compound (MW = 388.4 Da) lacks this chlorine, conferring a 34.4 Da lower molecular weight . In the Richard et al. SAR study, the initial hit compound 1 contained a 4-chloro group that was identified as 'desirable for elimination or modification' because it 'could contribute to poor cellular permeability' and 'raises cLogP and reduces aqueous solubility' [1]. Removal of the chlorine moiety maintained Mcl-1 binding affinity, establishing that the 5-position chlorine is not required for activity and may be detrimental to drug-like properties [1].

Non-Chlorinated Scaffold
Cross-study comparable
MW 388.4 Da vs. 5-chloro analog 422.8 Da; elimination of chlorine expected to reduce cLogP
Favorable physicochemical profile
SAR supports non-chlorinated advantage for permeability
5-chloro analog SAR molecular weight

Target Selectivity Compared to Aminopyridine Analogs

Several aminopyridine-containing quinolin-8-ol analogs have been disclosed, including 7-(((6-methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (CAS 308294-79-3, MW = 409.4 Da) and 7-[[(4-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, which shows an IC50 of 0.0265 µM in a BRENDA enzyme assay [1]. The Richard et al. study demonstrates that replacement of the aminopyridine with a morpholine ring constitutes a critical SAR transition point that enhances Mcl-1 potency while reducing off-target activity at Bcl-xL [2]. The aminopyridine series exhibited weaker Mcl-1 inhibition and reduced selectivity compared to the morpholine/piperazine series [2]. This distinction is essential for users requiring target-specific chemical probes.

Target Selectivity vs. Aminopyridine
Class-level inference
Morpholine series predicted to enhance Mcl-1 potency and Bcl-xL selectivity over aminopyridine precursors
Critical SAR divergence point
Aminopyridine-to-morpholine transition improves selectivity profile
target selectivity aminopyridine analog Bcl-xL

Application Scenarios for Morpholino-Quinolinol


Mcl-1-Dependent Cell Line Profiling and BH3 Validation

The compound's class-validated Mcl-1 inhibitory activity, predicted sub-micromolar to low micromolar potency, and >100-fold selectivity over Bcl-xL make it suitable for functional biomarker studies using BH3 profiling to determine mitochondrial priming states in hematologic and solid tumor cell lines [1]. Researchers can use this morpholine analog in parallel with ML311 to interrogate the impact of altered physicochemical properties on cellular Mcl-1 target engagement while maintaining on-target selectivity [1].

SAR Expansion of Hydroxyquinoline Mcl-1 Inhibitors

With a molecular weight (388.4 Da) lower than ML311 (415.45 Da) and a morpholine ring predicted to reduce cLogD relative to the ethylpiperazine benchmark (cLogD7.4 = 3.7), this compound serves as a key SAR probe for optimizing lipophilicity and solubility within the hydroxyquinoline series . Procurement enables medicinal chemistry teams to systematically evaluate the contribution of the amine heterocycle to ADME properties without compromising the Mcl-1 pharmacophore .

Liver Microsome Metabolic Stability Comparison

The morpholine analog, lacking the N-ethyl group present in ML311 (human microsome t1/2 = 55 min; mouse t1/2 = 40 min), provides a tool for investigating structure-dependent metabolic stability within the quinolin-8-ol Mcl-1 inhibitor series [2]. Direct head-to-head microsomal stability and CYP450 inhibition profiling (CYP1A2, 2D6, 3A4, 2C9) against ML311 will quantify the metabolic advantage or liability conferred by the morpholine-for-piperazine substitution .

Chemical Probe for Apoptosis Pathway Dissection

Given the validated selectivity of the hydroxyquinoline class for Mcl-1 over Bcl-xL (>100-fold) and the correlation between compound sensitivity and Bim BH3 peptide mitochondrial priming, this morpholine analog can be deployed as a chemical biology probe to dissect Mcl-1 dependencies in apoptosis signaling networks [1]. Its distinct physicochemical signature compared to ML311 makes it suitable for orthogonal experimental designs requiring altered cell permeability or tissue distribution profiles .

Application
Selection Property
Validation Focus
Mcl-1-dependent cell line profiling and BH3 priming assays
Mcl-1 selectivity over Bcl-xL context
Mitochondrial priming endpoint and target engagement
Hydroxyquinoline SAR expansion and lead optimization
Morpholine scaffold with reduced lipophilicity
ADME property evaluation (solubility, cLogD)
Metabolic stability comparison studies
Morpholine vs. N-ethylpiperazine metabolic liability
Liver microsome t1/2 and CYP inhibition profiling
Apoptosis signaling pathway dissection
Mcl-1 inhibition with class-level potency
Mcl-1 dependency in apoptosis networks
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